3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c1-15-8-7-9-16(14-15)23-20-18-12-5-6-13-19(18)27-21(24-20)22(25-26-27)30(28,29)17-10-3-2-4-11-17/h2-14H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYYUIDNHOUPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized through a cyclization reaction involving an appropriate quinazoline derivative and a triazole precursor under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a suitable base such as triethylamine.
N-Arylation: The final step involves the N-arylation of the triazoloquinazoline core with 3-methylaniline under palladium-catalyzed conditions to yield the target compound.
Industrial Production Methods
Industrial production of 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the sulfonyl group or other reducible moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine exhibit significant antimicrobial properties. For instance:
- Case Study : A series of quinazolinone derivatives were synthesized and tested against various microbial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results demonstrated that certain derivatives showed promising antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7a | Mycobacterium smegmatis | 6.25 µg/ml |
| 9c | Pseudomonas aeruginosa | Significant inhibition observed |
Anticancer Properties
The structure of 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine positions it as a candidate for anticancer drug development. Research has shown that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms:
- Case Study : A review highlighted the efficacy of quinazoline derivatives in inhibiting tumor growth in vitro and in vivo. Compounds exhibiting high activity against cancer cell lines have been developed, emphasizing the importance of structural modifications to enhance potency .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments have been conducted:
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Key Attributes :
- Molecular formula : Likely C₂₄H₂₀N₅O₂S (inferred from analogs in ).
- Functional groups : Benzenesulfonyl (electron-withdrawing), 3-methylphenyl (hydrophobic substituent).
- Synthesis : Triazoloquinazolines are typically synthesized via cyclization of hydrazine derivatives with carbonyl intermediates, followed by sulfonylation or alkylation steps (e.g., ).
Comparison with Similar Compounds
Triazoloquinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related analogs:
Structural and Physicochemical Comparisons
*Inferred from analogs; †Predicted using XLogP3 ().
Biological Activity
3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine, identified by its CAS number 866811-47-4, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H19N5O3S
- Molecular Weight : 445.49 g/mol
- Purity : 95% as reported by suppliers .
Antimicrobial Properties
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine have shown effectiveness against various bacterial strains. In vitro testing demonstrated that these compounds could inhibit the growth of multidrug-resistant bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives. For example, compounds structurally related to 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine have been tested for their cytotoxic effects on cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
Enzyme Inhibition
One of the notable mechanisms of action for triazole compounds is their ability to inhibit specific enzymes linked to disease processes. For instance, studies on related compounds have shown strong inhibition of tyrosinase activity, which is relevant in conditions such as hyperpigmentation and melanoma. The IC50 values for some analogs were significantly lower than that of established inhibitors like kojic acid, indicating a promising therapeutic profile .
Research Findings and Case Studies
The biological activity of 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts on key enzymes involved in metabolic pathways related to diseases.
- Cellular Apoptosis : Induction of programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Activity : Some analogs demonstrate antioxidant properties that may contribute to their protective effects against oxidative stress.
Q & A
Basic: What are the common synthetic routes for synthesizing triazoloquinazoline derivatives like 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine?
Answer:
A typical synthesis involves cyclocondensation of 2-hydrazinobenzoic acid with dithioimidocarbonates (e.g., diphenyl N-cyano-dithioimidocarbonate) in ethanol under basic conditions (e.g., triethylamine). Post-reaction acidification and recrystallization yield the triazoloquinazoline core. Chlorination or sulfonylation steps may follow to introduce substituents like benzenesulfonyl groups. For example, phosphorus oxychloride is used for chlorination, while oxidation with hydrogen peroxide modifies sulfur-containing substituents .
Basic: What safety protocols are critical when handling triazoloquinazoline derivatives?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: Store in tightly sealed containers at 2–8°C, away from oxidizing agents .
- Emergency Procedures: For spills, neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste. For exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced: How can researchers resolve contradictions in reported crystallographic data for triazoloquinazoline derivatives?
Answer:
Discrepancies in crystallographic parameters (e.g., bond lengths, angles) may arise from differences in refinement models or experimental conditions. To address this:
- Cross-validate data using multiple techniques (e.g., X-ray diffraction, NMR, and computational modeling).
- Apply restraints during refinement (e.g., fixing N–H distances to 0.88±0.01 Å) to reduce overfitting .
- Compare with analogous structures (e.g., 2-phenoxy-triazoloquinazolines) to identify trends in planar alignment or hydrogen-bonding patterns .
Advanced: What methodologies optimize reaction conditions for improving yield in triazoloquinazoline synthesis?
Answer:
Key optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control: Ice-cold conditions prevent side reactions during initial mixing, while reflux promotes cyclization .
- Catalyst Use: Triethylamine accelerates nucleophilic substitution steps by scavenging HCl .
- Stepwise Purification: Recrystallization from ethanol or glacial acetic acid removes byproducts, as demonstrated in the synthesis of chlorinated derivatives .
Basic: How are triazoloquinazoline derivatives characterized for structural confirmation?
Answer:
- X-ray Crystallography: Resolves planar fused-ring systems and substituent orientations (e.g., phenoxy groups at 59.3° to the triazoloquinazoline core) .
- NMR Spectroscopy: 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry: LC-MS confirms molecular weight (e.g., m/z = 413.91 for a related compound) .
Advanced: How do researchers address low yields in multi-step syntheses of benzenesulfonyl-substituted triazoloquinazolines?
Answer:
Low yields often occur during sulfonylation or oxidation steps. Mitigation strategies include:
- Protecting Groups: Temporarily shield reactive sites (e.g., amine groups) to prevent undesired side reactions .
- Oxidant Optimization: Replace hydrogen peroxide with milder oxidants (e.g., meta-chloroperbenzoic acid) to reduce over-oxidation .
- Real-Time Monitoring: Use TLC or HPLC to track reaction progress and terminate at optimal conversion .
Basic: What biological screening protocols are used to evaluate triazoloquinazoline derivatives?
Answer:
- Antimicrobial Assays: Test against Staphylococcus aureus and Candida albicans using Mueller–Hinton agar and standard disk diffusion methods. Reference compounds (e.g., ketoconazole) validate sensitivity .
- Cytotoxicity Studies: MTT assays on human cell lines (e.g., HEK293) assess IC50 values.
- Enzyme Inhibition: Fluorescence-based assays measure inhibition of target enzymes (e.g., kinases) .
Advanced: How can computational methods predict the environmental fate or bioactivity of triazoloquinazoline derivatives?
Answer:
- Molecular Docking: Simulate interactions with biological targets (e.g., fungal CYP51) to prioritize compounds for synthesis .
- QSAR Models: Correlate substituent properties (e.g., logP, electronegativity) with antimicrobial activity .
- Environmental Risk Assessment: Predict biodegradation pathways using software like EPI Suite, focusing on hydrolytic stability of sulfonamide groups .
Basic: What analytical techniques quantify trace impurities in triazoloquinazoline samples?
Answer:
- HPLC-PDA: Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
- Elemental Analysis: Verifies carbon, hydrogen, and nitrogen content (e.g., C: 72.31%, H: 5.19%, N: 16.88%) .
- Karl Fischer Titration: Measures residual water content (<0.5% w/w) .
Advanced: What strategies validate the reproducibility of triazoloquinazoline syntheses across labs?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
